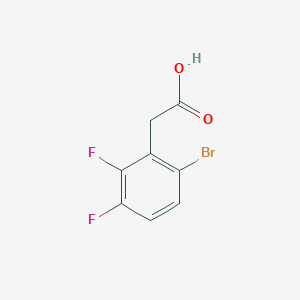
6-Bromo-2,3-difluorophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-difluorophenylacetic acid is a synthetic organic compound . It belongs to the class of arylboronic acids, which possess a boron atom bonded to an aromatic ring (aryl group) and two hydroxyl groups (OH).
Synthesis Analysis
The synthesis of 6-Bromo-2,3-difluorophenylacetic acid has been reported in scientific literature, but the specific details may vary depending on the chosen method. The presence of the bromine (Br), fluorine (F), and boronic acid functional groups endow the molecule with unique chemical properties that make it valuable in various scientific research applications.Molecular Structure Analysis
The molecular formula of 6-Bromo-2,3-difluorophenylacetic acid is C6H2BrF2B(OH)2 . The bromine atom introduces a reactive site for further chemical modifications, while the fluorine atoms can influence electronic properties and enhance the lipophilicity (fat-solubility) of the molecule.Chemical Reactions Analysis
The boronic acid group readily participates in coupling reactions, allowing conjugation with other molecules for diverse applications. Protodeboronation of pinacol boronic esters is a known reaction .Applications De Recherche Scientifique
Analytical Methods in Determining Antioxidant Activity
Research on antioxidants and their implications across various fields highlights the importance of analytical methods in determining antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical in assessing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to evaluate chemical reactions, indicating their potential relevance in studying the properties of compounds like 6-Bromo-2,3-difluorophenylacetic acid in antioxidative contexts (I. Munteanu & C. Apetrei, 2021).
Environmental Toxicology and Pollution
Studies on the environmental concentrations, toxicology, and behavior of compounds such as 2,4,6-tribromophenol and 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide reveal the intricate dynamics between chemical compounds and environmental health. These investigations offer insights into how chemicals interact with ecosystems, highlighting the importance of understanding their toxicokinetics, toxicodynamics, and potential impact on human and non-target species health. Such research can inform the safety and application guidelines for chemicals with similar properties, including 6-Bromo-2,3-difluorophenylacetic acid (C. Koch & B. Sures, 2018); (F. Islam et al., 2017).
Herbicide Behavior and Biodegradation
Research on the behavior of herbicides in agricultural environments, particularly those based on 2,4-D, demonstrates the critical role of microorganisms in the degradation and remediation of pesticide pollution. Such studies are essential for developing strategies to mitigate environmental damage and safeguard public health, which could be relevant for managing the environmental footprint of structurally or functionally similar compounds (Karen Magnoli et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(6-bromo-2,3-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNUSYLZSBOUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2,3-difluorophenyl)acetic acid | |
CAS RN |
887585-27-5 |
Source


|
| Record name | 2-(6-bromo-2,3-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

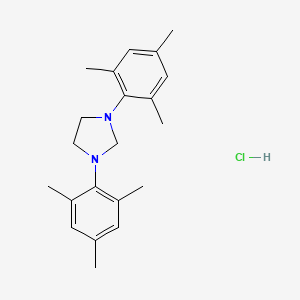
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)
![2-(2-butoxyphenyl)-5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)
![N-(3-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2579462.png)
![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)
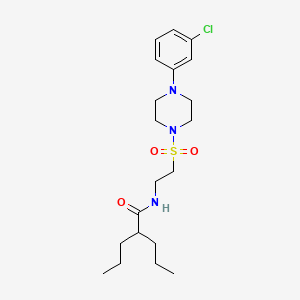
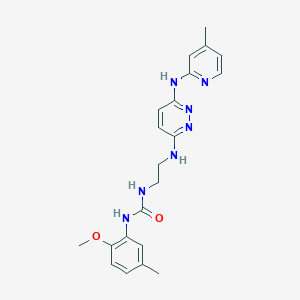
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline](/img/structure/B2579468.png)
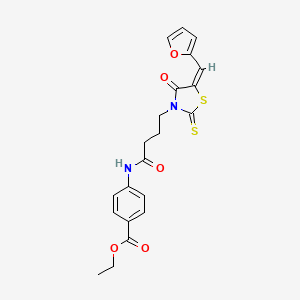
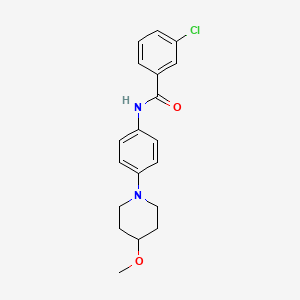
![2-[1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2579474.png)
![Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2579475.png)